molecular formula C12H12ClN3 B2856962 1-(4-chlorobenzyl)-4-cyclopropyl-1H-1,2,3-triazole CAS No. 2309190-59-6

1-(4-chlorobenzyl)-4-cyclopropyl-1H-1,2,3-triazole

Cat. No.: B2856962
CAS No.: 2309190-59-6
M. Wt: 233.7
InChI Key: XBQRNQGZUNIRFY-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorobenzyl)-4-cyclopropyl-1H-1,2,3-triazole” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The molecule also contains a chlorobenzyl group and a cyclopropyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions such as N-alkylation, cyclopropanation, or azide-alkyne Huisgen cycloaddition . Please consult a chemistry professional for detailed synthesis methods .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography . These techniques can provide detailed information about the positions of atoms in the molecule and the nature of their chemical bonds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out . For example, the chlorobenzyl group might undergo nucleophilic substitution reactions, while the triazole ring might participate in click chemistry reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined experimentally . These properties can be influenced by factors such as the compound’s molecular structure and the presence of functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Methods and Applications : A significant body of research has been dedicated to the synthesis of 1,2,3-triazole derivatives, including those related to "1-(4-chlorobenzyl)-4-cyclopropyl-1H-1,2,3-triazole". For instance, the synthesis of new 1,2,3-triazole derivatives of uracil and thymine has shown potential inhibitory activity against acidic corrosion of steels, indicating applications in corrosion resistance (Negrón-Silva et al., 2013). Furthermore, the development of biologically and industrially important 1,4,5-trisubstituted-1,2,3-triazoles using a green and recyclable catalytic system suggests environmental benefits and efficiency in synthesis (Singh et al., 2013).

Corrosion Inhibition : The application of 1,2,3-triazole derivatives in corrosion inhibition is well-documented. The study on the mechanism and inhibiting efficiency of a new triazole derivative on mild steel corrosion in acidic media demonstrates the potential of these compounds in protecting industrial materials (Lagrenée et al., 2002).

Biological and Industrial Applications

Antifungal Activities : The synthesis of 1,2,3-triazole derivatives and their in vitro antifungal evaluation against Candida strains reveal that certain halogen-substituted triazoles exhibit significant antifungal properties. This highlights the potential of triazole derivatives in developing new antifungal agents (Lima-Neto et al., 2012).

Medicinal Chemistry : Beyond direct drug-related uses, the structural properties of 1,2,3-triazoles have been exploited in medicinal chemistry for the design of new molecules. The versatility and reliability of the click chemistry approach to synthesize 1,2,3-triazoles have made them a valuable scaffold in drug discovery, with applications ranging from the development of COX inhibitors to antiviral agents (Kolb et al., 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would also need to be determined experimentally. This typically involves assessing the compound’s toxicity, flammability, and environmental impact .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound shows promise as a drug, future research might focus on optimizing its structure to improve its efficacy and reduce its side effects .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-cyclopropyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c13-11-5-1-9(2-6-11)7-16-8-12(14-15-16)10-3-4-10/h1-2,5-6,8,10H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQRNQGZUNIRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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